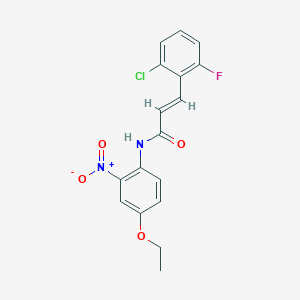
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFEN and is synthesized using a specific method that involves the use of various reagents and catalysts. CFEN has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of CFEN is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
CFEN exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CFEN in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to activate various signaling pathways. However, CFEN also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of CFEN. One potential avenue is the design and synthesis of CFEN derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of CFEN with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of CFEN and to identify its specific molecular targets.
Synthesemethoden
The synthesis of CFEN involves the reaction of 2-chloro-6-fluoroaniline with ethyl 4-nitrophenylacetate in the presence of a palladium catalyst. The resulting product is then treated with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. The reaction conditions and reagents used in this synthesis method have been optimized to yield high purity and yield of CFEN.
Wissenschaftliche Forschungsanwendungen
CFEN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. CFEN has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4/c1-2-25-11-6-8-15(16(10-11)21(23)24)20-17(22)9-7-12-13(18)4-3-5-14(12)19/h3-10H,2H2,1H3,(H,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCIVFCGSIDAE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
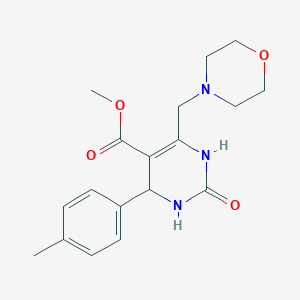
![[1-[1-benzoyl-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5464370.png)
![1-(4-fluorophenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5464378.png)
![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5464391.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)
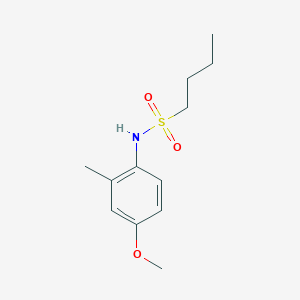
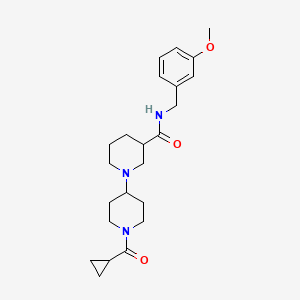
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinol](/img/structure/B5464421.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5464437.png)
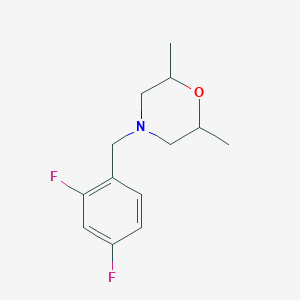
![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)
![3-methyl-5-(4-morpholinylcarbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5464444.png)
